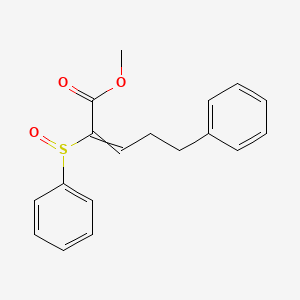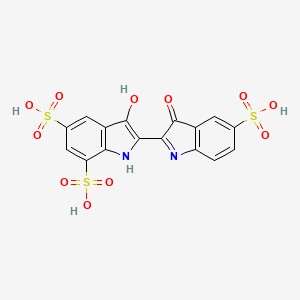![molecular formula C15H32O2Si B14289597 Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- CAS No. 114157-22-1](/img/structure/B14289597.png)
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is a chemical compound that belongs to the family of aldehydes. It is characterized by the presence of a nonanal group and a silyl ether group. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- typically involves the reaction of nonanal with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether group. The reaction can be represented as follows:
Nonanal+TBDMS-Cl+Imidazole→Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include nucleophiles such as Grignard reagents and organolithium compounds.
Major Products Formed
Oxidation: Nonanoic acid
Reduction: Nonanol
Substitution: Various substituted nonanal derivatives
Scientific Research Applications
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is used in various scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a protecting group for aldehydes.
Biology: It is used in the study of biochemical pathways involving aldehydes and silyl ethers.
Medicine: It is used in the development of pharmaceuticals and as a model compound in drug discovery.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- involves the interaction of its functional groups with various molecular targets. The aldehyde group can form covalent bonds with nucleophiles, while the silyl ether group can undergo hydrolysis to release the corresponding alcohol. These interactions can modulate biochemical pathways and influence the activity of enzymes and other proteins.
Comparison with Similar Compounds
Similar Compounds
Nonanal: A simple aldehyde with similar reactivity but lacking the silyl ether group.
Nonanol: The corresponding alcohol with different chemical properties.
Nonanoic acid: The oxidized form of nonanal with different reactivity.
Uniqueness
Nonanal, 9-[[(1,1-dimethylethyl)dimethylsilyl]oxy]- is unique due to the presence of both an aldehyde group and a silyl ether group. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in organic synthesis.
Properties
CAS No. |
114157-22-1 |
|---|---|
Molecular Formula |
C15H32O2Si |
Molecular Weight |
272.50 g/mol |
IUPAC Name |
9-[tert-butyl(dimethyl)silyl]oxynonanal |
InChI |
InChI=1S/C15H32O2Si/c1-15(2,3)18(4,5)17-14-12-10-8-6-7-9-11-13-16/h13H,6-12,14H2,1-5H3 |
InChI Key |
BPRTWDODENWXPE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCCCCCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


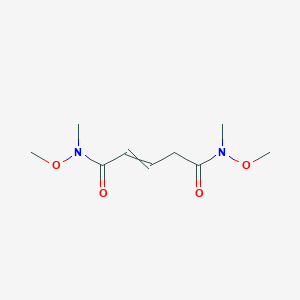
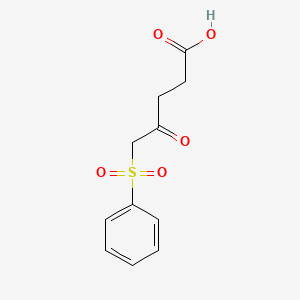

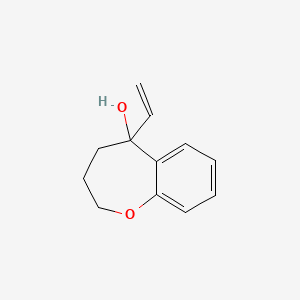

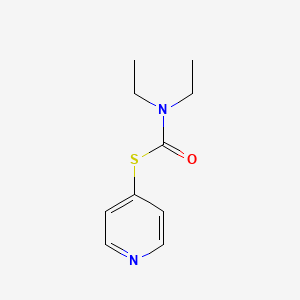
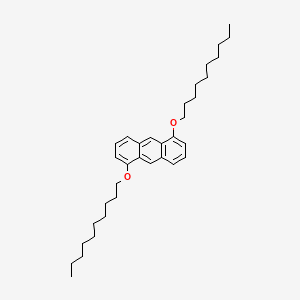
![4-[(Bicyclo[2.2.1]hept-5-en-2-yl)methoxy]-2,2,6,6-tetramethylpiperidine](/img/structure/B14289546.png)
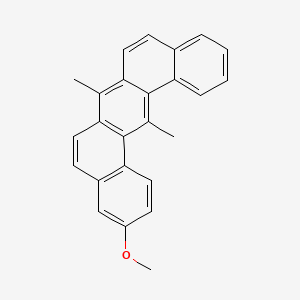
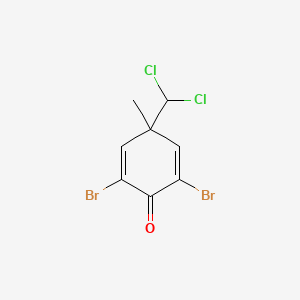
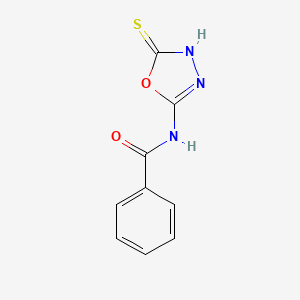
![N-[2-(Methylamino)ethyl]-N-(naphthalen-2-yl)benzamide](/img/structure/B14289587.png)
